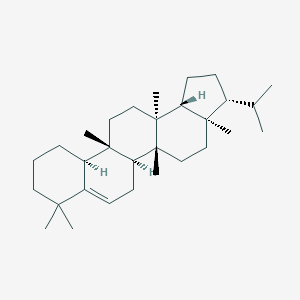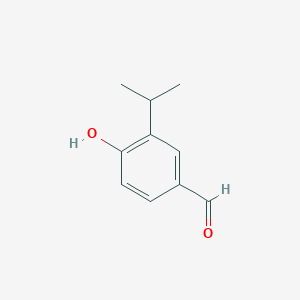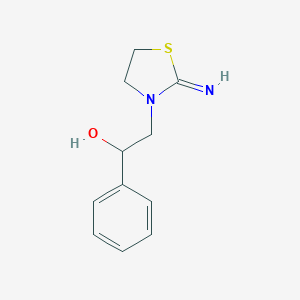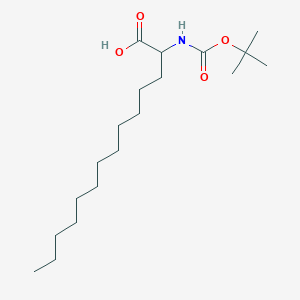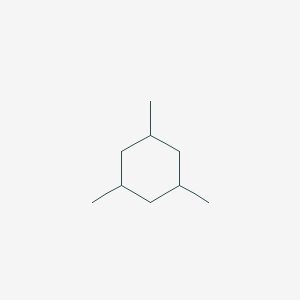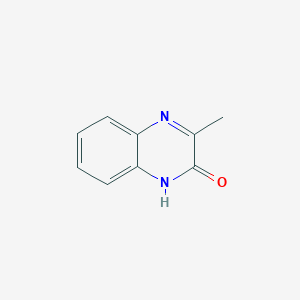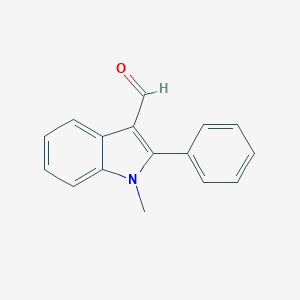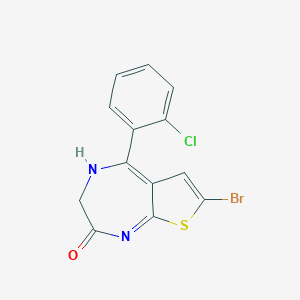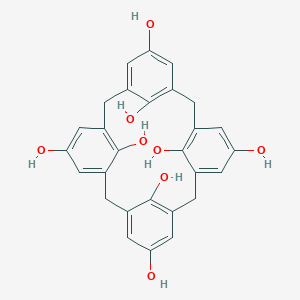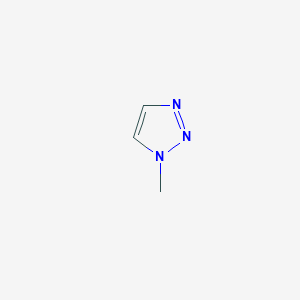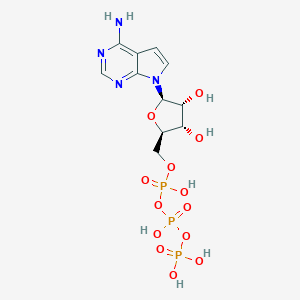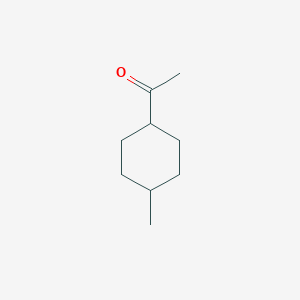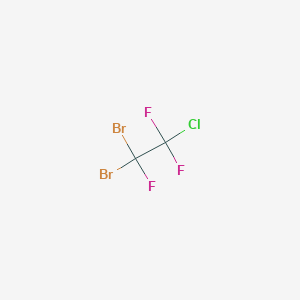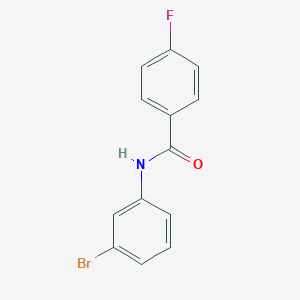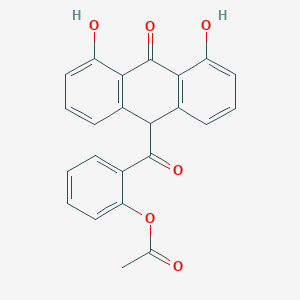
10-Acetylsalicyldithranol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Acetylsalicyldithranol, also known as ASD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a derivative of salicylic acid and has been studied for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 10-Acetylsalicyldithranol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. By inhibiting COX enzymes, 10-Acetylsalicyldithranol may reduce the production of prostaglandins and thus reduce inflammation.
生化学的および生理学的効果
10-Acetylsalicyldithranol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 10-Acetylsalicyldithranol inhibits the growth of cancer cells and induces cell death. Additionally, 10-Acetylsalicyldithranol has been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases. In animal studies, 10-Acetylsalicyldithranol has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis.
実験室実験の利点と制限
10-Acetylsalicyldithranol has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields using a simple synthesis method. Additionally, 10-Acetylsalicyldithranol has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 10-Acetylsalicyldithranol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 10-Acetylsalicyldithranol. One area of research is the development of 10-Acetylsalicyldithranol analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 10-Acetylsalicyldithranol and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 10-Acetylsalicyldithranol in human clinical trials.
Conclusion:
In conclusion, 10-Acetylsalicyldithranol is a synthetic compound that has been studied for its anti-inflammatory and anti-cancer properties. It is produced using a simple synthesis method and has low toxicity, making it a safe candidate for scientific research. While the mechanism of action of 10-Acetylsalicyldithranol is not fully understood, it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the therapeutic potential of 10-Acetylsalicyldithranol and to develop improved analogs for future clinical use.
合成法
The synthesis of 10-Acetylsalicyldithranol involves the reaction of salicylic acid with acetic anhydride and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield 10-Acetylsalicyldithranol. This synthesis method has been used in several studies to produce 10-Acetylsalicyldithranol in high yields.
科学的研究の応用
10-Acetylsalicyldithranol has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 10-Acetylsalicyldithranol has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
128864-32-4 |
|---|---|
製品名 |
10-Acetylsalicyldithranol |
分子式 |
C23H16O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
[2-(4,5-dihydroxy-10-oxo-9H-anthracene-9-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C23H16O6/c1-12(24)29-18-11-3-2-6-13(18)22(27)19-14-7-4-9-16(25)20(14)23(28)21-15(19)8-5-10-17(21)26/h2-11,19,25-26H,1H3 |
InChIキー |
AKCGRQGFZVKXMY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
その他のCAS番号 |
128864-32-4 |
同義語 |
10-acetylsalicyldithranol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



